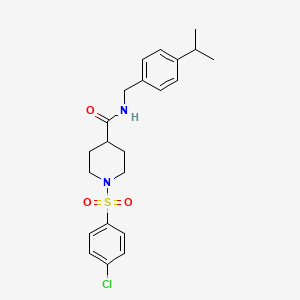

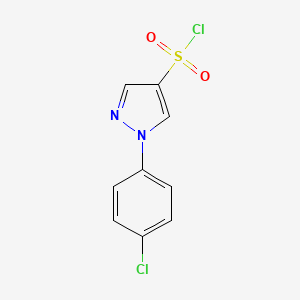

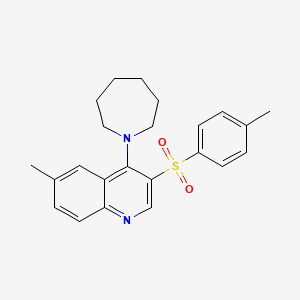

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide, also known as CP-122,721, is a chemical compound that belongs to the class of piperidine derivatives. It has been found to exhibit various biological activities and is currently being studied for its potential use in scientific research.

Scientific Research Applications

Alzheimer’s Disease Research

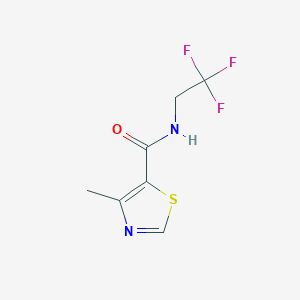

A study explored the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives to evaluate drug candidates for Alzheimer’s disease. This research highlights the potential of compounds related to 1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide in addressing neurodegenerative diseases, specifically targeting enzyme inhibition activity against acetylcholinesterase (AChE) and evaluating through haemolytic activity to validate the compounds as new drug candidates. This suggests a promising approach for developing treatments for Alzheimer's disease, leveraging the structural properties of such compounds for therapeutic benefits (Rehman et al., 2018).

Antioxidant and Enzyme Inhibition Activities

Another study focused on the microwave-assisted synthesis of new sulfonyl hydrazone compounds incorporating piperidine derivatives. This research demonstrated the compounds' antioxidant capacity and anticholinesterase activity, significant for medicinal chemistry due to their role in counteracting oxidative stress and enzyme inhibition. This indicates the compound's versatility in biomedical applications, including as potential treatments for diseases where oxidative stress and enzyme dysfunction play critical roles (Karaman et al., 2016).

Lewis Basic Catalyst in Organic Synthesis

Research on l-Piperazine-2-carboxylic acid derived N-formamide highlighted its application as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines. The study underscored the critical role of the arene sulfonyl group for high enantioselectivity, achieving high yields and selectivities for a broad range of substrates. This demonstrates the compound's utility in synthetic organic chemistry, facilitating the efficient synthesis of enantiomerically pure compounds (Wang et al., 2006).

Anticancer Activity

A study on the synthesis of novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas evaluated their potential anticancer activity. This suggests that derivatives of 1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide could offer a new avenue for cancer treatment, particularly in leukemia, colon cancer, and melanoma, by targeting specific cellular pathways involved in cancer progression (Szafrański & Sławiński, 2015).

Antibacterial and Antimicrobial Activities

Research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum underscored their significant potent antimicrobial activities. This highlights the potential of such compounds in addressing bacterial and fungal pathogens, offering new strategies for combating infectious diseases and contributing to the development of new antimicrobial agents (Vinaya et al., 2009).

properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3S/c1-16(2)18-5-3-17(4-6-18)15-24-22(26)19-11-13-25(14-12-19)29(27,28)21-9-7-20(23)8-10-21/h3-10,16,19H,11-15H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGGMNKZWMBOAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2381185.png)

![Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2381191.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2381196.png)

![4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2381198.png)

![1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2381201.png)